molecular formula C10H10BrNO2 B3828922 4-bromo-1-(1-methylcyclopropyl)-2-nitrobenzene

4-bromo-1-(1-methylcyclopropyl)-2-nitrobenzene

Cat. No.: B3828922
M. Wt: 256.10 g/mol
InChI Key: FMIBRRGLOOUUTF-UHFFFAOYSA-N
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Description

4-Bromo-1-(1-methylcyclopropyl)-2-nitrobenzene is an organic compound characterized by a benzene ring substituted with a bromine atom, a nitro group, and a 1-methylcyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(1-methylcyclopropyl)-2-nitrobenzene typically involves the nitration of 4-bromo-1-(1-methylcyclopropyl)benzene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(1-methylcyclopropyl)-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylcyclopropyl group, leading to the formation of carboxylic acids or ketones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Reduction: 4-Bromo-1-(1-methylcyclopropyl)-2-aminobenzene.

    Substitution: 4-(Substituted)-1-(1-methylcyclopropyl)-2-nitrobenzene derivatives.

    Oxidation: 4-Bromo-1-(1-methylcyclopropyl)-2-nitrobenzoic acid or 4-bromo-1-(1-methylcyclopropyl)-2-nitroacetophenone.

Scientific Research Applications

4-Bromo-1-(1-methylcyclopropyl)-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-(1-methylcyclopropyl)-2-nitrobenzene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-(1-methylcyclopropyl)benzene: Lacks the nitro group, making it less reactive in certain chemical transformations.

    4-Bromo-2-nitrobenzene: Lacks the 1-methylcyclopropyl group, affecting its steric and electronic properties.

    1-(1-Methylcyclopropyl)-2-nitrobenzene: Lacks the bromine atom, influencing its reactivity in substitution reactions.

Uniqueness

4-Bromo-1-(1-methylcyclopropyl)-2-nitrobenzene is unique due to the presence of both the bromine atom and the nitro group on the benzene ring, along with the sterically hindered 1-methylcyclopropyl group

Properties

IUPAC Name

4-bromo-1-(1-methylcyclopropyl)-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-10(4-5-10)8-3-2-7(11)6-9(8)12(13)14/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIBRRGLOOUUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2=C(C=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-bromo-1-(1-methylcyclopropyl)-2-nitrobenzene
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